2-(Benzyloxy)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-17-18(20-9-8-19-17)25-15-7-10-21(11-15)16(22)13-24-12-14-5-3-2-4-6-14/h2-6,8-9,15H,7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKRTXCFNOMZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzyloxy)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzyloxy group, a pyrrolidine moiety, and a methoxypyrazine substituent, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antitumor and antimicrobial effects. Below are the key findings from various studies.
Antitumor Activity
Several studies have evaluated the antitumor potential of compounds structurally similar to this compound. For instance, compounds with benzimidazole and benzothiazole derivatives have shown significant cytotoxicity against various cancer cell lines.
Key Findings:
- Cell Lines Tested: Human lung cancer cell lines A549, HCC827, and NCI-H358.
- Assays Used: MTS cytotoxicity assays and BrdU proliferation assays.
- Results: Certain derivatives exhibited IC50 values as low as 6.26 μM in 2D cultures, indicating potent antitumor activity (source: ).
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. The focus has been on their effectiveness against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Tested Pathogens: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Methodology: Broth microdilution testing according to CLSI guidelines.
- Results: Some compounds demonstrated significant antibacterial activity, suggesting their potential as therapeutic agents against bacterial infections (source: ).
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| 5 | A549 | 6.26 | 2D |
| 6 | HCC827 | 6.48 | 2D |
| 9 | NCI-H358 | 20.46 | 3D |
| 15 | MRC-5 | >50 | 2D |
Table 2: Antimicrobial Activity of Related Compounds
| Compound ID | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 μg/mL |
| B | Escherichia coli | 16 μg/mL |
Case Studies
-
Case Study on Antitumor Activity :
A study published in Molecules highlighted the synthesis of various benzimidazole derivatives and their evaluation against lung cancer cell lines. The results indicated that modifications in the side chains significantly influenced their cytotoxicity profiles, with some derivatives showing promising results comparable to standard chemotherapeutics (source: ). -
Case Study on Antimicrobial Properties :
Another investigation focused on the development of novel pyrazine derivatives with antibacterial properties. The study found that specific structural features enhanced their ability to inhibit bacterial growth, particularly against resistant strains of Staphylococcus aureus (source: ).
Q & A
What are the common synthetic routes for 2-(Benzyloxy)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized to improve yield?
Basic:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring followed by coupling with benzyloxy and 3-methoxypyrazine moieties. Key steps include nucleophilic substitution for ether bond formation and ketone group introduction via acetylation.
Advanced:
Optimization focuses on solvent selection (e.g., DMF or THF for polar intermediates), temperature control (40–80°C to balance reactivity and side reactions), and catalysts (e.g., NaH for deprotonation). Monitoring with thin-layer chromatography (TLC) ensures intermediate purity .
What analytical techniques are critical for confirming the structure and purity of this compound, and how can discrepancies in spectral data be resolved?
Basic:
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity is assessed via HPLC with UV detection.
Advanced:
Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotamers or residual solvents. Variable-temperature NMR or deuterated solvent exchanges can resolve ambiguities. Cross-validation with X-ray crystallography provides definitive stereochemical clarity .
How can researchers identify potential biological targets for this compound using computational methods?
Basic:
Molecular docking studies (e.g., AutoDock Vina) predict interactions with receptors like GPCRs or enzymes. Pharmacophore modeling identifies key binding motifs (e.g., methoxypyrazine’s hydrogen-bonding potential).
Advanced:
Machine learning models (e.g., DeepChem) trained on structural analogs prioritize targets. Free-energy perturbation (FEP) calculations refine binding affinity predictions. Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended .
What methodologies are recommended for assessing the metabolic stability of this compound in preclinical models?
Basic:
In vitro assays using liver microsomes (human/rat) quantify metabolic half-life (t½). LC-MS/MS tracks parent compound depletion and metabolite formation.
Advanced:
Recombinant cytochrome P450 isoforms identify specific metabolic pathways. Hepatocyte co-cultures mimic in vivo conditions for intrinsic clearance (CLint) determination. Stable isotope labeling aids metabolite structural elucidation .
What role does X-ray crystallography play in elucidating the molecular conformation of this compound?
Basic:
X-ray crystallography determines bond lengths, angles, and dihedral angles, confirming stereochemistry and non-covalent interactions (e.g., hydrogen bonds).
Advanced:
Polymorph screening via solvent-drop grinding identifies stable crystalline forms. Charge-density analysis reveals electron distribution in the pyrrolidine ring, guiding reactivity predictions .
What strategies are effective in designing structure-activity relationship (SAR) studies for this compound to enhance pharmacological activity?
Basic:
Systematic substitution of benzyloxy or methoxypyrazine groups evaluates steric/electronic effects. Bioisosteric replacements (e.g., pyridine for pyrazine) test scaffold flexibility.
Advanced:
Free-Wilson analysis quantifies substituent contributions to activity. Quantum mechanical (QM) calculations (e.g., DFT) model transition states for target binding. Parallel synthesis accelerates SAR exploration .
What in vitro assays are recommended for preliminary toxicity profiling of this compound?
Basic:
Cytotoxicity assays (MTT/XTT) in HEK293 or HepG2 cells assess general toxicity. Ames test screens for mutagenicity.
Advanced:
High-content screening (HCS) with fluorescent probes evaluates mitochondrial membrane potential and ROS generation. Genotoxicity is further tested via Comet assay .
How should researchers address contradictions in biological activity data across different studies?
Advanced:
Meta-analysis of experimental conditions (e.g., cell line variability, assay protocols) identifies confounding factors. Orthogonal assays (e.g., functional vs. binding assays) validate target engagement. Bayesian statistics model uncertainty in replicate datasets .
What formulation strategies can improve the solubility and bioavailability of this compound?
Basic:
Co-solvent systems (PEG 400/ethanol) or cyclodextrin inclusion complexes enhance aqueous solubility.
Advanced:
Nanoemulsions or liposomal encapsulation improve intestinal absorption. Amorphous solid dispersions (spray-dried with HPMC-AS) stabilize the compound in the amorphous state .
How can enantiomeric purity be ensured during synthesis, and what impact do stereoisomers have on biological activity?
Basic:
Chiral HPLC or SFC separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) controls stereochemistry.
Advanced:
VCD (vibrational circular dichroism) spectroscopy confirms absolute configuration. Stereoisomers may exhibit divergent pharmacokinetics (e.g., CYP3A4 metabolism) or target selectivity (e.g., receptor subtype binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
